6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione
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Overview
Description
6-(4-CHLOROPHENYL)-3-(2,4-DICHLOROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE is a complex organic compound characterized by its unique structure, which includes multiple chlorophenyl groups and a methanoisoxazoloisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-CHLOROPHENYL)-3-(2,4-DICHLOROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE typically involves multiple steps, starting with the preparation of the chlorophenyl intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-CHLOROPHENYL)-3-(2,4-DICHLOROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
6-(4-CHLOROPHENYL)-3-(2,4-DICHLOROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-CHLOROPHENYL)-3-(2,4-DICHLOROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl)amine: A compound with similar chlorophenyl groups but different core structure.
2,4-Dichlorophenyl 2,4-Dichlorobenzoate: Another chlorinated compound with distinct chemical properties.
Uniqueness
6-(4-CHLOROPHENYL)-3-(2,4-DICHLOROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE stands out due to its complex structure and the presence of multiple chlorophenyl groups, which contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C22H15Cl3N2O3 |
---|---|
Molecular Weight |
461.7 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C22H15Cl3N2O3/c23-9-1-4-11(5-2-9)27-21(28)16-13-8-14(17(16)22(27)29)20-18(13)19(26-30-20)12-6-3-10(24)7-15(12)25/h1-7,13-14,16-18,20H,8H2 |
InChI Key |
BCIKKAWBHLJICE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2C(=NO4)C5=C(C=C(C=C5)Cl)Cl)C(=O)N(C3=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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